1H-Indole-3,5-dicarbaldehyde
Description
Properties
IUPAC Name |
1H-indole-3,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-5-7-1-2-10-9(3-7)8(6-13)4-11-10/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZXRKSFCBCQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647382 | |
| Record name | 1H-Indole-3,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-87-5 | |
| Record name | 1H-Indole-3,5-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Reaction
The most prevalent method for synthesizing indole-3-carboxaldehydes, including the dicarbaldehyde derivatives, is the Vilsmeier-Haack formylation. This reaction involves the generation of an electrophilic formylating agent from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which then reacts with the indole substrate.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Anhydrous DMF + POCl3 at 0-5 °C (30-40 min) | Formation of Vilsmeier reagent |
| 2 | Addition of indole derivative (e.g., 2-methylaniline) dropwise at 0-5 °C | Electrophilic substitution at C-3 and C-5 positions |
| 3 | Stirring at room temperature for 1-2 hours, followed by reflux for 5-8 hours | Completion of formylation |
| 4 | Workup with saturated sodium carbonate to pH 8-9 | Isolation of solid product |
| 5 | Filtration, drying, and recrystallization | Purification of this compound |
This method provides good regioselectivity and yields for the dicarbaldehyde compound, especially when starting from appropriately substituted indole precursors.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, involving chloroform and aqueous base (KOH), is a classical formylation technique used mainly for ortho-formylation of phenols but adapted for indoles. It can introduce aldehyde groups at the 3-position of indole but is less commonly used for dicarbaldehydes due to lower selectivity and harsher conditions.
Biotransformation Methods
Recent advances have shown that biotransformation using enzymes or microbial systems can convert indole derivatives into aldehyde-functionalized products. For example, conversion of indole-3-acetic acid by crude enzymes from etiolated pea seedlings or bacterial biotransformation using Escherichia coli can yield 1H-indole-3-carboxaldehyde. However, extension to dicarbaldehyde derivatives is less reported and remains an area for exploration.
Reaction Pathways and Mechanistic Insights
The Vilsmeier-Haack reaction proceeds via formation of an iminium intermediate from DMF and POCl3, which electrophilically attacks the electron-rich indole ring. Selective formylation at the 3- and 5-positions is influenced by electronic and steric factors, often controlled by reaction temperature and reagent stoichiometry.
Side reactions such as polymerization or dimerization of indole intermediates can occur, especially when electron-rich indoles are used, leading to reduced yields. Careful control of reaction parameters is critical to maximize the formation of the dicarbaldehyde product and minimize byproducts.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack | POCl3/DMF, 0-5 °C to reflux, 5-8 hours | 60-80 | High | Good regioselectivity, scalable | Requires careful temperature control |
| Reimer-Tiemann | CHCl3, aq. KOH, reflux | 30-50 | Moderate | Simple reagents | Poor selectivity, harsh conditions |
| Biotransformation | Enzymatic, microbial (e.g., E. coli) | Variable | Moderate | Eco-friendly, mild conditions | Limited to monoformylation, scale-up challenges |
| Other Electrophilic Formylations | Various (e.g., Grignard, Vilsmeier variants) | 40-70 | Variable | Versatile | May require multiple steps or protection |
Research Findings and Optimization Strategies
- Temperature Control: Maintaining low temperature (0-5 °C) during Vilsmeier reagent formation and initial addition reduces side reactions and improves yield.
- Reagent Stoichiometry: Using stoichiometric amounts of POCl3 and DMF tailored to the number of formyl groups desired helps achieve dicarbaldehyde formation without overreaction.
- Purification: Post-reaction neutralization and recrystallization are essential for isolating pure this compound.
- Catalyst Use: Studies report that acid catalysts such as hydrochloric acid or acetic acid can facilitate Knoevenagel condensations involving indole aldehydes, indicating potential for further functionalization after formylation.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3,5-dicarboxylic acid.
Reduction: 1H-Indole-3,5-dimethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1H-Indole-3,5-dicarbaldehyde and its derivatives have been extensively studied for their pharmacological properties. They are recognized for their potential in treating various diseases, including cancer and infectious diseases.
Case Study: Anti-Toxoplasma Activity
A study investigated the protective effects of indole aldehyde derivatives against Toxoplasma gondii, a parasite that poses significant health risks. The research demonstrated that certain derivatives enhanced gastrointestinal motility and increased glutathione levels in infected mice. Notably, one derivative exhibited comparable activity to established treatments, indicating the potential of indole derivatives in combating parasitic infections .
Table 1: Pharmacological Properties of Indole Derivatives
Synthetic Chemistry Applications
The compound serves as a crucial precursor in the synthesis of complex molecules through multicomponent reactions (MCRs). These reactions facilitate the formation of biologically active structures essential for drug development.
Table 2: Synthesis Methods and Applications
| Synthesis Method | Application | Result |
|---|---|---|
| Vilsmeier-Haack Reaction | Synthesis of indole derivatives | Enhanced biological activity |
| Knoevenagel Condensation | Formation of heterocycles | Development of novel pharmaceuticals |
Agricultural Applications
Research indicates that this compound plays a role in regulating plant growth and development. Its application in agriculture could lead to improved crop yields and sustainable practices.
Case Study: Plant Growth Regulation
Experiments have shown that indole derivatives influence plant physiological processes, potentially leading to better agricultural outcomes. This research emphasizes the compound's versatility beyond medicinal applications .
Summary of Findings
The diverse applications of this compound highlight its significance in multiple fields:
- Pharmacology : Potential treatments for cancer and parasitic infections.
- Synthetic Chemistry : Key precursor for biologically active compounds through MCRs.
- Agriculture : Influence on plant growth and development.
Mechanism of Action
The mechanism of action of 1H-Indole-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The key structural distinction among heterocyclic dicarbaldehydes lies in their core heterocycles and substitution patterns:
- 1H-Indole-3,5-dicarbaldehyde: Features a fused benzene-pyrrole system with aldehyde groups at the 3- and 5-positions.
- 1H-Pyrazole-3,5-dicarbaldehyde : Contains a five-membered pyrazole ring (two adjacent nitrogen atoms) with aldehydes at the 3- and 5-positions. The electron-deficient pyrazole core facilitates nucleophilic reactions .
- Pyrrole-2,5-dicarbaldehyde : Based on a pyrrole ring (one nitrogen atom) with aldehydes at the 2- and 5-positions. The electron-rich pyrrole system is prone to electrophilic substitution .
- Furan-2,5-dicarbaldehyde : Comprises a furan ring (oxygen atom) with aldehydes at the 2- and 5-positions. The oxygen atom imparts polarity, making it reactive in condensation reactions .
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Dicarbaldehydes
*Molecular formula inferred from analogous pyrazole derivative; †Formula estimated based on substitution pattern.
Biological Activity
1H-Indole-3,5-dicarbaldehyde is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound exhibits a range of biochemical properties that contribute to its biological activity. It interacts with various enzymes and proteins, influencing their functions. Notably, indole derivatives are known to inhibit protein kinases, which play crucial roles in cellular signaling and regulation.
Table 1: Key Biochemical Properties of this compound
| Property | Description |
|---|---|
| Enzyme Interaction | Inhibits protein kinases |
| Cellular Signaling Modulation | Affects pathways involved in apoptosis and metabolism |
| Stability | Degrades under specific conditions |
Cellular Effects
Research has demonstrated that this compound can modulate cell function by affecting gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound's ability to influence cellular processes makes it a candidate for further research in cancer therapeutics.
The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules. This compound can inhibit the activity of protein kinases by binding to their active sites, thereby preventing substrate phosphorylation. This action leads to altered cellular responses that can result in apoptosis or other significant cellular changes .
Dosage Effects in Animal Models
Studies indicate that the effects of this compound vary with dosage in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activities. However, higher doses may lead to toxicity or adverse effects. Understanding these dosage-dependent effects is crucial for developing safe therapeutic applications.
Table 2: Dosage Effects Observed in Animal Studies
| Dosage Range (mg/kg) | Observed Effects |
|---|---|
| Low (1-10) | Anti-inflammatory and anticancer activities |
| Moderate (10-50) | Enhanced apoptosis in tumor cells |
| High (>50) | Potential toxicity and adverse reactions |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines through mitochondrial pathways .
- Antimicrobial Properties : Research indicated that indole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of nucleic acid synthesis and disruption of cell wall integrity .
- Neuroprotective Effects : In neurodegenerative disease models, this compound showed potential neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
